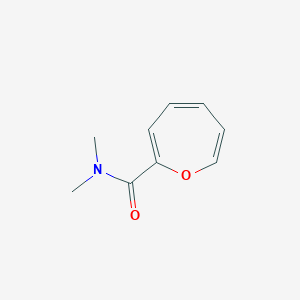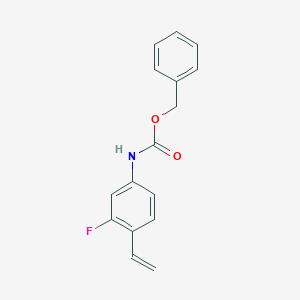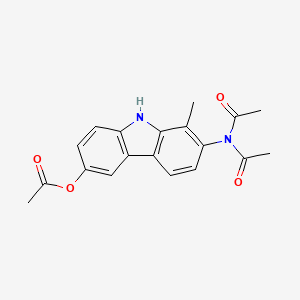
7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in pharmaceuticals, dyes, and organic electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of 8-methyl-9H-carbazole, followed by the introduction of the diacetylamino group. The reaction conditions often require the use of acetic anhydride and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the synthesis of the carbazole core, followed by sequential acetylation and diacetylation steps. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the diacetylamino group to simpler amine functionalities.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted carbazoles.
Wissenschaftliche Forschungsanwendungen
7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate has garnered interest in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex carbazole derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism by which 7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate exerts its effects involves interactions with specific molecular targets. The diacetylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carbazole core can participate in π-π interactions with aromatic residues in proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
7-Amino-8-methyl-9H-carbazole: Lacks the acetyl groups, resulting in different chemical reactivity and applications.
7-(Diacetylamino)-9H-carbazole: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness: 7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both diacetylamino and acetate groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
832723-89-4 |
|---|---|
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[7-(diacetylamino)-8-methyl-9H-carbazol-3-yl] acetate |
InChI |
InChI=1S/C19H18N2O4/c1-10-18(21(11(2)22)12(3)23)8-6-15-16-9-14(25-13(4)24)5-7-17(16)20-19(10)15/h5-9,20H,1-4H3 |
InChI-Schlüssel |
OSHORQYUSWQSLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC(=O)C)N(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)
![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)
![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)
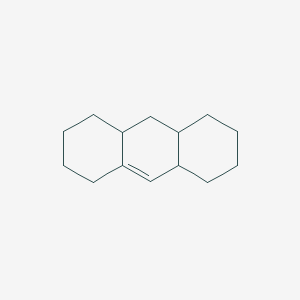
![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)


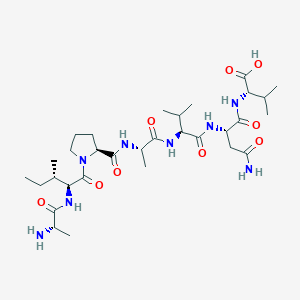
![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
